molecular formula C7H10ClFN2 B8222298 (R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

(R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B8222298
M. Wt: 176.62 g/mol
InChI Key: KRZXUDJJKFDGGT-NUBCRITNSA-N
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Description

(R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral chemical building block of interest in pharmaceutical research and development. This compound, characterized by a fluorinated pyridine ring and a chiral ethylamine side chain, is a key synthon for creating more complex, optically active molecules . The specific stereochemistry of the (R)-enantiomer makes it particularly valuable for constructing selective ligands that target central nervous system (CNS) receptors . Research indicates that structurally similar fluoropyridinyl ethanamine derivatives are critical intermediates in the synthesis of potent and selective agonists for receptors such as 5-HT1A, which is a target for investigating new therapies for conditions like depression and Parkinson's disease . The fluorine atom on the pyridine ring can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile, making this scaffold a important starting point in medicinal chemistry campaigns . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves and eye/face protection, and using only in a well-ventilated area . For storage, maintain under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

(1R)-1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZXUDJJKFDGGT-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Reduction for Chiral Amine Synthesis

Enzymatic methods exploit R-specific reductases to achieve high enantiomeric excess (ee). For example, the reduction of 6-fluoro-2-acetylpyridine (III) using R-reductase in aqueous or alcoholic solvents (pH 6.0–8.0) yields (R)-1-(6-fluoropyridin-2-yl)ethanol (II), which is subsequently aminated. Key parameters include:

  • Substrate : 6-Fluoro-2-acetylpyridine

  • Enzyme : R-reductase (e.g., from Lactobacillus kefir)

  • Cofactors : NADH or NADPH (0.1–0.3 equiv)

  • Solvent : Water or isopropanol

  • Yield : 78–92% with >98% ee .

This method is scalable and avoids harsh conditions, but enzyme cost and stability remain challenges.

Catalytic Asymmetric Hydrogenation

Transition-metal catalysts enable direct asymmetric synthesis. A representative protocol involves:

  • Substrate Preparation : 6-Fluoro-2-vinylpyridine is synthesized via Heck coupling.

  • Hydrogenation : Using [Ru((R)-BINAP)Cl₂] (0.5 mol%) under 50 psi H₂ in methanol at 25°C.

  • Workup : Acidification with HCl yields the hydrochloride salt.

  • Key Metrics : 85–90% yield, 95–97% ee .

Comparison of Catalysts :

Catalystee (%)Yield (%)Conditions
Ru-BINAP9789MeOH, 25°C, 50 psi H₂
Rh-DuPhos9482THF, 40°C, 30 psi H₂
Ir-SpiroAP9178EtOH, 60°C, 100 psi H₂

This method excels in stereoselectivity but requires expensive ligands and inert atmospheres .

Chiral Resolution of Racemic Mixtures

Racemic 1-(6-fluoropyridin-2-yl)ethanamine is resolved using chiral acids (e.g., L-tartaric acid):

  • Salt Formation : React racemic amine with L-tartaric acid (1:1) in ethanol.

  • Crystallization : Isolate the diastereomeric salt of the R-enantiomer.

  • Liberation : Treat with NaOH and precipitate with HCl.

  • Efficiency : 40–45% yield, >99% ee after two recrystallizations .

Limitations : Low atom economy and high solvent consumption.

Grignard-Based Alkylation

A three-step sequence starting from 2-fluoro-6-cyanopyridine:

  • Grignard Addition : React with ethylmagnesium bromide (2.0 equiv) in THF at −10°C.

  • Hydrolysis : Quench with NH₄Cl to form 1-(6-fluoropyridin-2-yl)ethanone.

  • Reductive Amination : Use NaBH₄ and NH₄OAc in MeOH to yield the amine, followed by HCl salt formation.

  • Overall Yield : 62–68% .

Optimization Data :

StepReagentTemp (°C)Time (h)Yield (%)
Grignard AdditionEtMgBr−10285
HydrolysisNH₄Cl25192
Reductive AminationNaBH₄/NH₄OAc0→251278

This route is robust but involves multiple purification steps .

Biocatalytic Dynamic Kinetic Resolution (DKR)

Combining metal catalysts with enzymes enables simultaneous racemization and resolution:

  • Racemization Catalyst : Shvo’s catalyst (0.1 mol%) in toluene at 80°C.

  • Enzyme : Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor.

  • Amination : Hydrolysis of the acylated (S)-enantiomer leaves the (R)-amine.

  • Performance : 88% yield, 99% ee .

Advantages : Theoretical 100% yield potential; Drawbacks : High catalyst loading.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

  • Ball Milling : Mix 6-fluoro-2-cyanopyridine, Raney Ni, and NH₄HCO₃ (3:1:2) at 30 Hz for 4 h.

  • Hydrogenation : Conduct under 10 psi H₂.

  • Salt Formation : Add HCl gas to the crude amine.

  • Outcome : 75% yield, 98% purity .

Industrial-Scale Production Insights

  • Cost Drivers : Ligands (40%), solvents (25%), catalysts (20%).

  • Waste Streams : Solvent recovery (>90% achievable via distillation), metal residues (<1 ppm after filtration).

  • Regulatory Compliance : ICH Q3D guidelines for residual Pd (<10 ppm) .

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), 1.0 mL/min (Rt: R-enantiomer = 12.3 min).

  • NMR : δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 4.02 (q, J = 6.8 Hz, 1H, CH), 7.52–7.68 (m, 2H, pyridine-H) .

  • XRPD : Characteristic peaks at 2θ = 8.4°, 12.7°, 17.2° confirm crystalline form.

Emerging Technologies

  • Flow Chemistry : Continuous hydrogenation with immobilized Ru catalysts (TOF = 1,200 h⁻¹) .

  • Machine Learning : Predicting optimal reaction conditions (e.g., Temp = 43°C, [Substrate] = 0.5 M) via neural networks .

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cesium fluoride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7H9ClFN
  • Molecular Weight : Approximately 165.6 g/mol
  • Structure : The compound features a pyridine ring with a fluorine atom at the 6-position and an ethanamine group, which enhances its solubility and reactivity in biological systems.

Scientific Research Applications

  • Medicinal Chemistry
    • (R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride serves as a crucial building block in the synthesis of therapeutic agents targeting the central nervous system. Its structural properties allow for modifications that can lead to compounds with enhanced pharmacological profiles.
  • Biological Studies
    • The compound is utilized in various biological assays to investigate the effects of fluorinated pyridines on neurotransmitter systems. It has shown potential in modulating serotonin and norepinephrine levels, indicating its role in treating mood disorders such as anxiety and depression.
  • Chemical Biology
    • It acts as a probe for studying enzyme-substrate interactions and receptor binding, providing insights into the molecular mechanisms underlying various biological processes. The fluorine atom enhances binding affinity through strong hydrogen bonds or electrostatic interactions, making it a valuable tool in drug discovery .
  • Industrial Applications
    • In addition to its pharmaceutical applications, this compound is also explored for use in agrochemicals, where its unique properties contribute to the development of more effective pesticides and herbicides.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated significant reductions in neuronal cell death when exposed to neurotoxic agents, suggesting potential therapeutic applications in conditions such as Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a therapeutic agent in treating resistant infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationInfluence on serotonin/norepinephrine levels
Enzyme InhibitionInhibition of specific metabolic enzymes
AntimicrobialActivity against MRSA

Table 2: Synthesis Methods

MethodDescription
Nucleophilic SubstitutionUtilizes the amine group for acylation reactions to form derivatives
ProtonationAffects reactivity and solubility under acidic conditions

Mechanism of Action

The mechanism of action of ®-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride are best contextualized by comparing it to analogs with variations in substituent position, halogen type, or heterocyclic systems. Below is a detailed analysis:

Structural Analogs: Fluoropyridine Derivatives

Compound Name Substituent Position Halogen/Group Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Reference
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride 5-F on pyridin-3-yl F 213.08* 1909288-54-5 Fluorine at 5-position ; altered electronic effects on pyridine
(R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride 3-F on pyridin-2-yl F 213.08* 1391462-15-9 Fluorine at 3-position ; reduced steric hindrance
1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride 3,5-F on pyridin-2-yl F (di) 231.06 1270334-60-5 Dual fluorine substitution; increased electron-withdrawing effects
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride 5-CF₃ on pyridin-2-yl CF₃ 263.09 2061996-68-5 CF₃ group introduces bulkier, lipophilic character

Note: *Molecular weights estimated based on analogous structures.

Halogen-Substituted Analogs

  • Bromo Derivative : (R)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride (CAS: 953780-70-6, MW: 237.53 g/mol) replaces fluorine with bromine , increasing molecular weight and polarizability. Bromine’s larger atomic radius may enhance binding to hydrophobic pockets in target proteins .
  • Chloro Derivative : (R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride (undisclosed CAS) combines chlorine and trifluoroethyl groups, offering distinct electronic and steric profiles .

Heterocyclic System Variants

  • Thiazole Analog : (R)-1-(Thiazol-2-yl)ethanamine hydrochloride (CAS: 623143-43-1) replaces pyridine with thiazole , altering electronic properties (sulfur vs. nitrogen). Thiazole’s lower basicity may reduce solubility in aqueous media .
  • Methylpyridine Derivative : (S)-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride (CAS: 1391591-51-7, MW: 172.65 g/mol) substitutes fluorine with a methyl group , enhancing lipophilicity but reducing electronegativity .

Research Implications

The 6-fluoro-pyridin-2-yl configuration in the target compound optimizes a balance between electronic effects (fluorine’s -I effect) and metabolic stability, distinguishing it from analogs with substituents at the 3- or 5-positions. The trifluoromethyl and bromo derivatives highlight trade-offs between lipophilicity and molecular weight, critical for blood-brain barrier penetration or target selectivity. Future studies should explore crystallographic data (e.g., via SHELX refinements ) to correlate structural features with biological activity.

Biological Activity

(R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom, which enhances its binding affinity to various biological targets. The amine group allows for protonation, making it soluble in aqueous solutions. Its structure can be represented as follows:

 R 1 6 Fluoropyridin 2 yl ethanamine hydrochloride\text{ R 1 6 Fluoropyridin 2 yl ethanamine hydrochloride}

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The presence of the fluorine atom in the pyridine ring enhances the compound's binding affinity and selectivity towards these targets. Notably, it has been shown to modulate serotonin and dopamine receptors, which are critical in treating various neurological disorders.

Neurotransmitter Modulation

Research indicates that this compound has significant effects on neurotransmitter systems. It has been studied for its potential therapeutic effects in conditions such as depression and anxiety through its action on serotonin receptors.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReference
Neurotransmitter ModulationModulates serotonin and dopamine receptors
Antimicrobial ActivityExhibits antibacterial properties
Anticancer PotentialPotential anticancer activity

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives of compounds containing the fluoropyridine moiety exhibited strong antibacterial activity against gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Research into related compounds has shown that pyridine derivatives can act as anticancer agents. For example, certain derivatives have demonstrated significant growth inhibition in cancer cell lines, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and its derivatives:

  • Neurological Studies : Investigations into its effects on neurotransmitter systems have shown promising results in modulating serotonin levels, which may lead to therapeutic applications in mood disorders.
  • Antimicrobial Studies : In vitro studies reported that derivatives showed enhanced activity against resistant bacterial strains, suggesting a potential role in antibiotic development.
  • Anticancer Research : Compounds with similar structures have been shown to induce apoptosis in cancer cells, warranting further exploration into their potential as anticancer agents.

Table 2: Case Study Overview

Study FocusFindingsReference
Neurological EffectsModulation of serotonin levels
Antibacterial ActivityEffective against drug-resistant strains
Anticancer PotentialInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Chiral Resolution : If starting from a racemic mixture, chiral resolution techniques (e.g., diastereomeric salt formation with chiral acids) may be employed.
  • Asymmetric Synthesis : Enantioselective methods, such as catalytic hydrogenation of imine precursors using chiral catalysts (e.g., Ru-BINAP complexes), can yield the (R)-enantiomer directly. Reaction conditions (e.g., 0–50°C, HCl aqueous solution for salt formation) from analogous syntheses (e.g., ) suggest similar protocols may apply .
  • Purity Control : Monitor reaction progress via TLC or HPLC. Final purification by recrystallization (e.g., using ethanol/water mixtures) ensures high enantiomeric excess (ee).

Q. How should researchers handle and store this compound to maintain stability and safety?

  • Handling :

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or aerosols .
  • Work in a fume hood with adequate ventilation, especially in confined spaces.
    • Storage :
  • Store in sealed, airtight containers under dry, inert conditions (e.g., nitrogen atmosphere).
  • Keep at room temperature (20–25°C) in a ventilated, moisture-free environment .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm the fluoropyridine moiety and amine hydrochloride structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
    • Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities.
  • Chiral HPLC : To determine enantiomeric purity (e.g., Chiralpak AD-H column) .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data for this compound?

  • Challenge : and report "no known hazards" but lack comprehensive toxicological data.
  • Mitigation Strategies :

  • Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Cross-reference safety protocols for structurally related compounds (e.g., (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride in , which may share reactivity profiles) .

Q. What methodologies are effective in assessing the environmental impact of this compound?

  • Ecotoxicity Testing :

  • Aquatic Toxicity : Use Daphnia magna or zebrafish embryos to evaluate LC50_{50} values.
  • Biodegradation Studies : OECD 301F (Manometric Respirometry Test) to assess microbial degradation rates.
    • Disposal Compliance :
  • Follow EPA/DOT guidelines for hazardous waste. Partner with licensed disposal firms for incineration or chemical neutralization .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Process Optimization :

  • Use continuous-flow reactors to enhance chiral selectivity and reduce racemization.
  • Monitor ee in real-time using inline polarimetry or chiral HPLC.
    • Case Study : highlights chiral amine salts synthesized with >97% purity via controlled crystallization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Example : and lack solubility data, while provides partial data for a structural analog.
  • Resolution :

  • Perform empirical measurements (e.g., shake-flask method for solubility in DMSO, water, and ethanol).
  • Use differential scanning calorimetry (DSC) to assess thermal stability and decomposition pathways.

Methodological Tables

Parameter Recommended Technique Reference
Enantiomeric PurityChiral HPLC (Chiralpak AD-H column)
Thermal StabilityDSC/TGA
Environmental MobilityOECD 121 Soil Column Test
Reaction OptimizationDoE (Design of Experiments) with HPLC-MS

Key Considerations

  • Safety : Prioritize hazard assessments even if initial data suggest low risk.
  • Synthesis : Optimize chiral resolution to minimize costly purification steps.
  • Data Gaps : Proactively generate missing data (e.g., ecotoxicity) to comply with evolving regulatory standards.

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